molecular formula C15H21BrN4O2 B2585282 Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 2378490-28-7

Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2585282
CAS No.: 2378490-28-7
M. Wt: 369.263
InChI Key: PMTGSVMMSIOWDG-PHIMTYICSA-N
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Description

Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate is an intriguing compound known for its complex structure and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with readily available precursors, such as pyrazine and brominated derivatives.

  • Formation of Intermediate: : The reaction between pyrazine and a brominating agent results in 5-bromopyrazin-2-yl.

  • Cyclization Process: : The intermediate is then subjected to a cyclization reaction using specific catalysts to form the hexahydropyrrolo[3,4-c]pyrrole core.

  • Final Esterification: : The tert-butyl ester group is introduced in the last step through an esterification reaction, completing the synthesis.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency, using automated reactors and continuous flow processes to increase yield and reduce production time. Common industrial solvents and high-purity reagents are used to ensure the compound's consistency and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of more reactive intermediates.

  • Reduction: : It can be reduced to less complex derivatives under mild conditions.

  • Substitution: : The bromine atom in the pyrazine ring can be substituted with other nucleophiles, providing a pathway for creating a variety of analogs.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Substitution reactions frequently employ nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

  • Oxidation Products:

  • Reduction Products: : Result in the formation of simpler, hydrogenated compounds.

  • Substitution Products: : Yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Drug Development: : The compound's unique structure makes it a candidate for designing new pharmaceuticals.

  • Catalysis: : Its reactive sites are useful in developing new catalytic processes.

Biology

  • Biochemical Studies: : Used in research focusing on enzyme interactions and protein binding studies.

  • Cellular Imaging: : Due to its unique fluorescence properties, it's utilized in cellular imaging techniques.

Medicine

  • Anticancer Research: : Preliminary studies suggest potential anti-tumor activities.

  • Antibacterial Agents: : Possible application as a new class of antibacterial compounds.

Industry

  • Material Science: : Used in the creation of new polymers and advanced materials.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets, altering their activity and influencing various biological pathways. The exact pathways involved can vary, but often include modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine Derivatives: : Other pyrazine-based compounds with similar structural motifs.

  • Brominated Heterocycles: : Compounds with bromine substitutions in heterocyclic structures.

  • Tert-butyl Esters: : Similar compounds containing the tert-butyl ester functional group.

Highlighting Uniqueness

Compared to other pyrazine derivatives, Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate stands out due to its unique hexahydropyrrolo core, which imparts specific chemical properties and reactivity

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Properties

IUPAC Name

tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O2/c1-15(2,3)22-14(21)20-8-10-6-19(7-11(10)9-20)13-5-17-12(16)4-18-13/h4-5,10-11H,6-9H2,1-3H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTGSVMMSIOWDG-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)C3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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